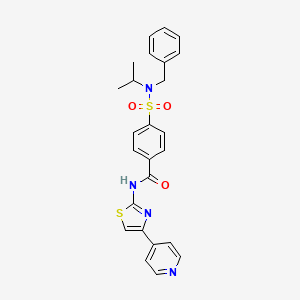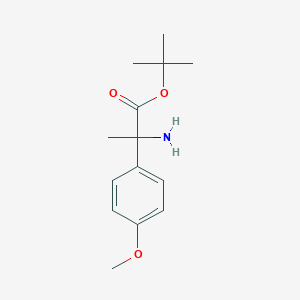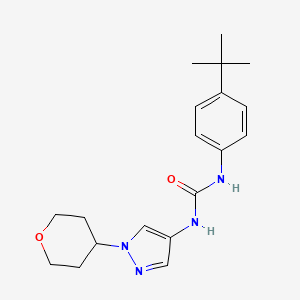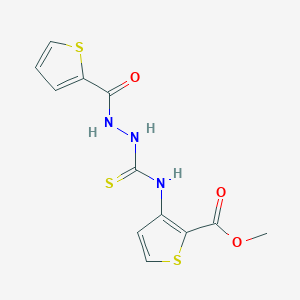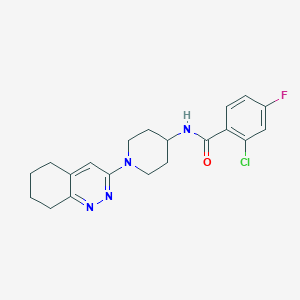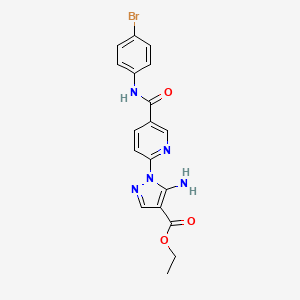
ethyl 5-amino-1-(5-((4-bromophenyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and at least one double bond. Pyrazole derivatives are known for their various biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a pyrazole ring and a pyridine ring, which are both aromatic. It also has an ethyl carboxylate group, an amino group, and a carbamoyl group attached to the bromophenyl group .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo various chemical reactions typical of aromatic compounds, such as electrophilic substitution. The presence of functional groups like the carboxylate and the amino group could also enable other types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Organic Synthesis
5-Amino-pyrazoles, such as the compound , are potent reagents in organic synthesis . They serve as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Medicinal Chemistry
In the field of medicinal chemistry, 5-amino-pyrazoles are similar to biologically active compounds and have diverse applications . They are common motifs in a wide range of synthesized drugs .
Synthesis of Pyrazolo-annulated Pyridines
5-Amino-pyrazoles are effective reagents in the synthesis of pyrazolo-annulated pyridines . The use of 5-amino-pyrazoles in the synthesis of pyrazolo [3,4-b]pyridines and pyrazolo [4,3-b]pyridines has been well-documented .
Biological Properties
The compound exhibits a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives, which can be synthesized using 5-amino-pyrazoles, have shown potential as anti-HIV-1 agents .
Cell Growth
In a study, it was found that cell growth increased in speed after cells were cultured with 2% fetal bovine serum in the control group .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-amino-1-[5-[(4-bromophenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O3/c1-2-27-18(26)14-10-22-24(16(14)20)15-8-3-11(9-21-15)17(25)23-13-6-4-12(19)5-7-13/h3-10H,2,20H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAKTANJBBDOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

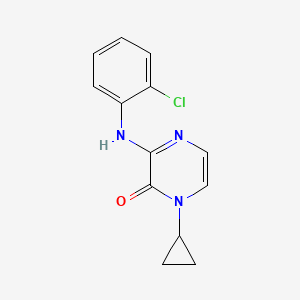
![4-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2646628.png)
![3-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2646631.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646633.png)
